Cas no 2163209-27-4 (4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one)

4-(2-Cyclopropyl-1,3-thiazol-4-yl)butan-2-one is a specialized organic compound featuring a cyclopropyl-substituted thiazole core linked to a butanone moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical research. The cyclopropyl group enhances steric and electronic properties, while the thiazole ring contributes to heterocyclic diversity, enabling applications in ligand design and bioactive molecule development. Its ketone functionality offers further derivatization potential, facilitating the synthesis of complex intermediates. The compound’s well-defined molecular architecture ensures consistency in reactivity, supporting its use in precision chemical transformations. Suitable for controlled environments, it requires handling under standard laboratory safety protocols.
4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one structure
2163209-27-4 structure
Product Name:4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one
CAS No:2163209-27-4
MF:C10H13NOS
MW:195.281321287155
CID:6296102
PubChem ID:165605257
Update Time:2025-10-30

4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one
    • 2163209-27-4
    • EN300-1728024
    • Inchi: 1S/C10H13NOS/c1-7(12)2-5-9-6-13-10(11-9)8-3-4-8/h6,8H,2-5H2,1H3
    • InChI Key: OLASAMBINMEZNB-UHFFFAOYSA-N
    • SMILES: S1C=C(CCC(C)=O)N=C1C1CC1

Computed Properties

  • Exact Mass: 195.07178521g/mol
  • Monoisotopic Mass: 195.07178521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.2Ų

4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one Pricemore >>

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Additional information on 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one

4-(2-Cyclopropyl-1,3-thiazol-4-yl)butan-2-one: A Comprehensive Overview

4-(2-Cyclopropyl-1,3-thiazol-4-yl)butan-2-one (CAS No. 2163209-27-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The thiazole ring and the cyclopropyl group are key functional moieties that contribute to its biological activity and pharmacological properties.

The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a common structural motif found in many biologically active molecules. It is known for its ability to enhance the stability and bioavailability of compounds, making it an attractive scaffold for drug design. The presence of the thiazole ring in 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one suggests that it may exhibit enhanced stability and improved pharmacokinetic properties.

The cyclopropyl group, on the other hand, is a small, highly strained three-carbon ring that can influence the conformational flexibility and electronic properties of the molecule. This group has been shown to modulate the binding affinity and selectivity of compounds towards their target receptors. In the context of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one, the cyclopropyl moiety may play a crucial role in enhancing its biological activity and reducing potential side effects.

Recent studies have explored the potential therapeutic applications of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one. One notable area of research is its anti-inflammatory properties. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, preliminary investigations have indicated that 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one may possess antitumor activity. In cell-based assays, it has been shown to induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. These findings suggest that this compound could be a promising lead for the development of novel anticancer agents.

The pharmacokinetic profile of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one has also been evaluated. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, which are important considerations for drug development. These properties make it a suitable candidate for further preclinical and clinical evaluation.

In terms of safety and toxicity, initial assessments have indicated that 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one is well-tolerated at therapeutic doses. However, more comprehensive toxicological studies are needed to fully understand its safety profile and potential side effects.

The synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving cyclization reactions and functional group manipulations. These synthetic strategies provide a robust foundation for large-scale production and commercialization.

In conclusion, 4-(2-cyclopropyl-1,3-thiazol-4-yl)butan-2-one (CAS No. 2163209-27-4) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action and therapeutic potential.

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